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Compound of Interest

Compound Name: NH2-Ph-C4-acid-NH2-Me

Cat. No.: B11885598

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data and
experimental protocols for the characterization of PROTAC Linker 31, chemically identified as
(2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid. While specific experimental data
for this particular linker is not readily available in public databases, this document outlines the
standard analytical methodologies and expected data formats based on the analysis of
structurally similar compounds.

Chemical Identity of PROTAC Linker 31

Parameter Value

(2S,4R)-4-amino-5-(4-aminophenyl)-2-
methylpentanoic acid

Systematic Name

Common Name PROTAC Linker 31, NH2-Ph-C4-acid-NH2-Me
CAS Number 1263819-48-2[1][2][3]

Molecular Formula C12H18N202[4]

Molecular Weight 222.28 g/mol [2][4]

Predicted Spectroscopic Data
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Based on the chemical structure of PROTAC Linker 31, the following tables outline the
anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These
predictions are foundational for the verification of synthesized or procured batches of the linker.

'H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-ds

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.0-7.2 d 2H Ar-H (ortho to NH2)
~6.5-6.7 d 2H Ar-H (meta to NH2)
~45-5.0 brs 2H Ar-NH:z
~3.5-3.8 m 1H CH-NH:z
~2.8-3.0 m 2H CH2-Ar
~2.4-2.6 m 1H CH-COOH
~1.5-1.8 m 2H CH:
~1.1-1.3 d 3H CHs
~3.0-4.0 brs 2H CH-NH:z
~12.0 brs 1H COOH

3C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-ds
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Chemical Shift (8) ppm Assignment
~175-180 C=0 (Carboxylic Acid)
~ 145-150 Ar-C-NH:z
~128-132 Ar-CH
~118-122 Ar-C (ipso)
~113-116 Ar-CH

~ 50-55 CH-NH:z

~ 40-45 CH-COOH

~ 35-40 CH2-Ar

~ 30-35 CH2

~15-20 CHs

Mass Spectrometry (MS) Data (Predicted)

lonization Mode Calculated m/z Observed m/z Assighment

Protonated Molecular

ESI+ 223.1441 [M+H]*+
lon
ESI+ 245.1260 [M+Na]* Sodium Adduct
Deprotonated
ESI- 221.1295 [M-H]-

Molecular lon

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of
PROTAC Linker 31.

Synthesis Protocol

A plausible synthetic route for (2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid
would involve a multi-step process, likely starting from commercially available precursors. A key
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step would be the stereoselective introduction of the two chiral centers. One potential approach
is an asymmetric synthesis involving a chiral auxiliary or a stereoselective reduction of a
suitable precursor. The synthesis would conclude with the deprotection of the amino and

carboxyl groups.

Workflow for Synthesis and Purification:

Gtarting Materials (e.g., protected amino acid and phenyl derivativeD

;

Geptide Coupling or AIkyIatioD
;

[Stereoselective ReductiorD
;

Gemoval of Protecting Groups]
;

Gurification (e.g., HPLC or Column Chromatographya

;

[Spectroscopic CharacterizatiorD

PROTAC Linker 31

Click to download full resolution via product page

Caption: Synthetic workflow for PROTAC Linker 31.
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of PROTAC Linker 31 in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-ds, MeOD-da4).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

o Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of
2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of PROTAC Linker 31 (approximately 1
mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol
or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for
negative ion mode.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped
with an ESI source.

Data Acquisition:
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o Infuse the sample solution directly into the mass spectrometer or inject it via a liquid
chromatography system.

o Acquire data in both positive and negative ion modes over a mass range that includes the
expected molecular ion (e.g., m/z 100-500).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
any common adducts. Compare the observed exact mass to the calculated theoretical mass
to confirm the elemental composition.

Logical Flow for Spectroscopic Analysis:

Purified PROTAC Linker 31 Sample

/IR Analysis Mass S&mc Analysis

IH NMR ESI+
3C NMR ESI-

Structure Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Methodological Profile of PROTAC
Linker 31]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11885598#spectroscopic-data-nmr-mass-spec-of-
protac-linker-31]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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